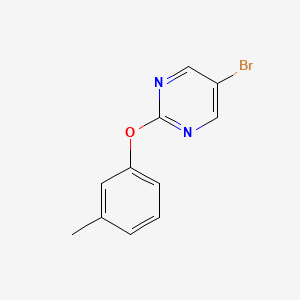

5-Bromo-2-(m-tolyloxy)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(3-methylphenoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c1-8-3-2-4-10(5-8)15-11-13-6-9(12)7-14-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJJNAGZHAWGUEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10401443 | |

| Record name | 5-bromo-2-(m-tolyloxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73221-74-6 | |

| Record name | 5-bromo-2-(m-tolyloxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-2-(m-tolyloxy)pyrimidine: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-(m-tolyloxy)pyrimidine, a key building block in modern medicinal chemistry. Its strategic importance lies in its versatile reactivity, enabling the synthesis of a diverse range of complex molecules, particularly kinase inhibitors for targeted cancer therapy. This document will delve into the compound's fundamental properties, provide a detailed synthesis protocol grounded in established chemical principles, and explore its application in the development of targeted therapeutics.

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its ability to mimic the purine bases of DNA and RNA allows molecules incorporating this heterocycle to interact with a wide array of biological targets. The strategic functionalization of the pyrimidine ring with reactive handles, such as bromine atoms and phenoxy groups, creates versatile intermediates for the construction of extensive compound libraries in drug discovery programs. This compound (CAS Number: 73221-74-6) has emerged as a valuable such intermediate, particularly in the synthesis of kinase inhibitors.[1][2][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses.

| Property | Value | Source |

| CAS Number | 73221-74-6 | [4][5] |

| Molecular Formula | C₁₁H₉BrN₂O | [4][5] |

| Molecular Weight | 265.11 g/mol | [4][5] |

| Appearance | Off-white to pale yellow solid (predicted) | General knowledge |

| Melting Point | Not explicitly reported; likely a crystalline solid at room temperature.[6] | General knowledge |

| Boiling Point | Not determined | General knowledge |

| Solubility | Soluble in polar organic solvents such as DMF, Chloroform, and Methanol.[6][7] | General knowledge |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the reactivity of a di-substituted pyrimidine with m-cresol. A plausible and efficient synthetic route is detailed below, based on established methodologies for analogous compounds.[8][9][10]

Reaction Principle

The synthesis hinges on the displacement of a suitable leaving group (e.g., a halogen) at the 2-position of a 5-bromopyrimidine ring by the nucleophilic attack of the hydroxyl group of m-cresol. The reaction is typically facilitated by a base, which deprotonates the cresol to form a more potent nucleophile.

Experimental Protocol

Materials:

-

5-Bromo-2-chloropyrimidine

-

m-Cresol

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a solution of 5-bromo-2-chloropyrimidine (1.0 eq) in anhydrous DMF, add m-cresol (1.1 eq) and potassium carbonate (2.0 eq).

-

Reaction Conditions: The reaction mixture is stirred at an elevated temperature (typically 80-100 °C) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Rationale for Experimental Choices

-

Solvent: DMF is a polar aprotic solvent that is well-suited for SNAr reactions as it can solvate the potassium cation without deactivating the nucleophile.

-

Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group of m-cresol, thereby increasing its nucleophilicity.

-

Temperature: Heating is necessary to provide the activation energy for the nucleophilic substitution to proceed at a reasonable rate.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The pyrimidine core is a common feature in a multitude of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of these enzymes. This compound is a strategic starting material for the synthesis of such inhibitors, particularly those targeting Cyclin-Dependent Kinases (CDKs).[1][2][3]

Role in the Synthesis of CDK Inhibitors

The bromine atom at the 5-position of this compound serves as a versatile handle for introducing further molecular complexity through transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira couplings. This allows for the systematic exploration of the chemical space around the pyrimidine scaffold to optimize potency and selectivity for specific kinase targets.

While a specific, publicly disclosed CDK inhibitor derived directly from this compound is not readily identifiable, its structural motifs are present in numerous patented CDK inhibitors.[1][2][3] The general strategy involves the initial synthesis of the tolyloxy-pyrimidine core, followed by a cross-coupling reaction at the 5-position to introduce a substituent that can interact with the solvent-exposed region of the kinase active site.

The CDK Signaling Pathway: A Prime Target in Oncology

Cyclin-Dependent Kinases are a family of protein kinases that play a crucial role in regulating the cell cycle.[1] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Inhibitors of CDKs can arrest the cell cycle and induce apoptosis in cancer cells.

Caption: Simplified CDK signaling pathway and the point of intervention for CDK inhibitors.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) is not widely available, data from analogous brominated pyrimidine compounds suggest the following:

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes.

-

If swallowed or inhaled, seek medical attention.

-

It is imperative to consult the supplier-specific Safety Data Sheet (SDS) before handling this compound and to work in a well-ventilated fume hood.

Conclusion

This compound is a strategically important intermediate in the field of drug discovery. Its synthesis is achievable through robust and well-understood chemical transformations. The presence of a versatile bromine handle on the pyrimidine core allows for the facile generation of diverse compound libraries, particularly for the development of targeted kinase inhibitors. A thorough understanding of its properties, synthesis, and potential applications, as outlined in this guide, will empower researchers to effectively utilize this valuable building block in their quest for novel therapeutics.

References

- Application Notes and Protocols for the Bromination of Pyrimidine Rings. (2025). Benchchem.

- CDK inhibitors. (n.d.). Google Patents.

- Pyrrolopyrimidine compounds as cdk inhibitors. (n.d.). Google Patents.

- Cdk inhibitors. (n.d.). Google Patents.

-

Synthetic pathway for the preparation of 5-bromo-pyrimidine... (n.d.). ResearchGate. Retrieved from [Link]

-

experiment (1) determination of melting points. (2021). Retrieved from [Link]

-

Exp 1 - Melting Points. (n.d.). Retrieved from [Link]

- CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds. (n.d.). Google Patents.

-

5-Bromo-2-(bromomethyl)pyrimidine | CAS 1193116-74-3. (n.d.). AMERICAN ELEMENTS. Retrieved from [Link]

-

Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave online. Retrieved from [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.). Retrieved from [Link]

Sources

- 1. US8598186B2 - CDK inhibitors - Google Patents [patents.google.com]

- 2. EP2331547B1 - Pyrrolopyrimidine compounds as cdk inhibitors - Google Patents [patents.google.com]

- 3. WO2020224568A1 - Cdk inhibitors - Google Patents [patents.google.com]

- 4. WO2023249970A1 - Bifunctional compounds containing pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway - Google Patents [patents.google.com]

- 5. scbt.com [scbt.com]

- 6. CAS 38275-48-8: 5-Bromo-2-(methylsulfonyl)pyrimidine [cymitquimica.com]

- 7. medcraveonline.com [medcraveonline.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN118005624B - A pyrimidine benzo five-membered ring CDK inhibitor and its preparation method and application - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

Introduction: The Strategic Value of the Pyrimidine Scaffold

An In-Depth Technical Guide to 5-Bromo-2-(m-tolyloxy)pyrimidine: Synthesis, Characterization, and Application

In the landscape of medicinal chemistry and drug development, nitrogen-containing heterocycles are of paramount importance, with the pyrimidine ring system standing out as a "privileged scaffold."[1] Pyrimidine derivatives are integral to life itself, forming the structural basis of nucleobases like cytosine, thymine, and uracil in DNA and RNA.[2] This fundamental biological role has inspired decades of research, leading to a vast array of FDA-approved drugs for oncology, infectious diseases, and neurological disorders that incorporate the pyrimidine core.[1][3]

Within this class, 2-aryloxypyrimidines represent a key subclass of compounds where a pyrimidine ring is connected to an aryl group via an ether linkage. This structural motif is of significant interest due to its presence in molecules with demonstrated antimicrobial and other biological activities.[4] This guide focuses on a specific, strategically designed derivative: This compound . This compound is not merely a static molecule but a versatile building block engineered for advanced synthetic applications. The presence of the bromine atom at the 5-position provides a chemically reactive handle for introducing further molecular complexity, most notably through metal-catalyzed cross-coupling reactions.[5]

This document serves as a technical guide for researchers, chemists, and drug development professionals. It provides a detailed examination of the synthesis, underlying mechanistic principles, characterization, and strategic applications of this compound as a key intermediate in the construction of novel chemical entities.

Core Chemical and Physical Properties

This compound is a distinct organic compound whose identity is defined by the specific arrangement of its constituent atoms and bonds. Its core properties are summarized below.

Diagram 1: Chemical Structure of this compound

Caption: Step-by-step workflow for the synthesis of the target compound.

Experimental Procedure:

-

Reactant Preparation (Deprotonation):

-

To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil).

-

Add anhydrous dimethylformamide (DMF) to create a suspension. Cool the flask to 0°C in an ice bath.

-

Slowly add a solution of m-cresol (1.0 equivalent) in anhydrous DMF dropwise to the NaH suspension.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes until hydrogen gas evolution ceases. This forms the sodium m-cresolate nucleophile in situ.

-

Causality: A strong, non-nucleophilic base like NaH is required to quantitatively deprotonate the weakly acidic phenol, generating the potent cresolate nucleophile. Anhydrous conditions are critical as NaH reacts violently with water. DMF is an excellent polar aprotic solvent that effectively solvates the cation and promotes the SNAr reaction. [6]

-

-

Nucleophilic Aromatic Substitution:

-

Dissolve 2,5-dibromopyrimidine (1.05 equivalents) in a minimal amount of anhydrous DMF.

-

Add this solution dropwise to the flask containing the sodium m-cresolate.

-

Heat the reaction mixture to 80-100°C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Causality: 2,5-dibromopyrimidine is chosen as the electrophile. The bromine at the C2 position is significantly more labile and susceptible to nucleophilic attack than the bromine at C5 due to activation by the adjacent nitrogen atoms. Heating provides the necessary activation energy to overcome the reaction barrier.

-

-

Work-up and Extraction:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

-

Separate the layers and extract the aqueous phase two more times with ethyl acetate.

-

Combine the organic layers, wash with water and then with brine to remove residual DMF and inorganic salts.

-

Causality: Quenching with a mild acid like NH₄Cl neutralizes any remaining base and protonates the cresolate. Extraction isolates the organic product from the polar solvent and inorganic byproducts.

-

-

Purification:

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

-

Combine the fractions containing the pure product and remove the solvent in vacuo to yield this compound as a solid or viscous oil.

-

Causality: Chromatography is essential to separate the desired product from unreacted starting materials, potential side products (such as a disubstituted product or 5-bromo-2-hydroxypyrimidine), and other impurities.

-

Characterization and Quality Control

Confirmation of the chemical structure and assessment of purity are critical validation steps. The following analytical data are predicted for this compound.

Table 2: Predicted NMR Spectroscopic Data (in CDCl₃, 400 MHz)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Inferred Assignment |

|---|---|---|---|

| ¹H NMR | ~ 8.55 | Singlet (s) | 2H, Pyrimidine C4-H & C6-H |

| ~ 7.30 | Triplet (t) | 1H, Tolyl C5'-H | |

| ~ 7.10 - 7.00 | Multiplet (m) | 3H, Tolyl C2'-H, C4'-H, C6'-H | |

| ~ 2.38 | Singlet (s) | 3H, Methyl (-CH₃) | |

| ¹³C NMR | ~ 163.5 | N/A | Pyrimidine C2 (C-O) |

| ~ 158.0 | N/A | Pyrimidine C4 & C6 | |

| ~ 150.0 | N/A | Tolyl C1' (C-O) | |

| ~ 140.0 | N/A | Tolyl C3' (C-CH₃) | |

| ~ 130.0 | N/A | Tolyl C5' | |

| ~ 126.0 | N/A | Tolyl C4' or C6' | |

| ~ 122.0 | N/A | Tolyl C6' or C4' | |

| ~ 118.0 | N/A | Tolyl C2' | |

| ~ 116.0 | N/A | Pyrimidine C5 (C-Br) |

| | ~ 21.5 | N/A | Methyl (-CH₃) |

Rationale for Predictions:

-

¹H NMR: The two protons on the pyrimidine ring (H4 and H6) are chemically equivalent due to symmetry around the C2-C5 axis and will appear as a sharp singlet downfield (~8.5 ppm) due to the deshielding effect of the ring nitrogens. T[7]he tolyl protons will show a characteristic pattern for a 1,3-disubstituted benzene ring. The methyl group will be a singlet around 2.4 ppm.

-

¹³C NMR: The carbon attached to oxygen (C2) will be significantly downfield. The brominated carbon (C5) will be shifted upfield relative to the other pyrimidine carbons. The aromatic carbons of the tolyl group will appear in the typical 115-150 ppm range, and the methyl carbon will be upfield (~21 ppm).

[8]Other Analytical Techniques:

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent [M+H]⁺ ion at m/z 265.1 and 267.1 in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a molecule containing one bromine atom.

-

Purity Analysis (HPLC): Purity should be assessed using High-Performance Liquid Chromatography (HPLC), ideally with detection at multiple wavelengths. A purity of ≥95% is standard for use as a synthetic intermediate.

Applications in Research and Drug Development

The utility of this compound lies in its dual-functionality as both a stable core scaffold and a reactive intermediate for building molecular diversity.

The 2-Aryloxypyrimidine Scaffold

The core structure itself is a known pharmacophore. The pyrimidine ring can participate in hydrogen bonding and other non-covalent interactions with biological targets, while the aryloxy group can occupy hydrophobic pockets in enzyme active sites or receptors. Derivatives of this scaffold have been explored for a range of therapeutic areas, underscoring the potential of new analogues.

[2][3]#### 4.2 The 5-Bromo Substituent as a Synthetic Handle

The true value of this molecule for drug development professionals is the bromine atom at the 5-position. This site is primed for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

[5]* Suzuki-Miyaura Coupling: Reaction with an aryl or heteroaryl boronic acid/ester can introduce a new aromatic ring system at the C5 position.

-

Sonogashira Coupling: Reaction with a terminal alkyne introduces an alkynyl substituent.

-

Buchwald-Hartwig Amination: Reaction with an amine introduces a nitrogen-based functional group.

-

Stille Coupling: Reaction with an organostannane provides another route for C-C bond formation.

This synthetic versatility allows chemists to rapidly generate libraries of complex molecules from a single, reliable intermediate, which is a cornerstone of modern lead optimization campaigns in drug discovery.

Diagram 3: Role as a Versatile Synthetic Intermediate

Caption: Synthetic diversification from the 5-bromo position.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely published, data from structurally related brominated pyrimidines and other haloaromatics provide a strong basis for hazard assessment.

-

Potential Hazards: Compounds of this class are often classified as harmful if swallowed, inhaled, or in contact with skin. They may cause skin, eye, and respiratory irritation. *[9] Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Avoid creating dust or aerosols. Prevent contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.

Always consult a material-specific SDS from the supplier before handling this chemical.

References

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

Journal of Medicinal Chemistry. 2,4-Bis(aryloxy)pyrimidines as antimicrobial agents. [Link]

-

Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]

-

El-Sayed, W. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PMC - NIH. [Link]

-

Nitta, Y., et al. Directed nucleophilic aromatic substitution reaction. RSC Publishing. [Link]

-

Keshk, R. M., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC - NIH. [Link]

- Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

Singh, K., et al. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. [Link]

-

Karcz, T., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. [Link]

-

MDPI. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. [Link]

-

The Royal Society of Chemistry. Supporting Information for .... [Link]

-

Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

-

May, J. A., & Miller, S. J. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central. [Link]

-

PubMed. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. [Link]

-

PubMed Central. (2018). Concerted Nucleophilic Aromatic Substitutions. [Link]

-

Semantic Scholar. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

-

Drug Hunter. (2025). Sulfoximines in Medicinal Chemistry. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Scientific Journal of Medical Research. (2020). Significance The Biological Activity to Pyrimidine Analogues. [Link]

-

MDPI. Revolutionizing Medicinal Chemistry: The Application of Artificial Intelligence (AI) in Early Drug Discovery. [Link]

-

PubMed. Adenosine kinase inhibitors.... [Link]

-

Asian Journal of Pharmaceutical Research. Pyranopyrimidine: A Promising Scaffold with various Biological activities. [Link]

-

PubMed. Application of sulfoximines in medicinal chemistry from 2013 to 2020. [Link]

-

SpectraBase. 5-Bromo-2-chloropyrimidine - Optional[1H NMR] - Spectrum. [Link]

Sources

- 1. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sjomr.org.in [sjomr.org.in]

- 3. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. chem.libretexts.org [chem.libretexts.org]

Unveiling the Mechanistic Landscape of 5-Bromo-2-(m-tolyloxy)pyrimidine: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrimidine Scaffold as a Privileged Motif in Drug Discovery

In the landscape of medicinal chemistry, the pyrimidine ring stands as a "privileged scaffold," a core structural framework that consistently yields biologically active molecules across a wide range of therapeutic areas.[1][2] Its prevalence in nature as a fundamental component of nucleic acids (cytosine, thymine, and uracil) provides a biochemical precedent for its interaction with biological systems.[3] Synthetic pyrimidine derivatives have been successfully developed into a multitude of FDA-approved drugs, exhibiting activities as anticancer, antiviral, anti-inflammatory, and antihypertensive agents.[1][2] A significant portion of these drugs function as protein kinase inhibitors, leveraging the pyrimidine core's ability to mimic the adenine base of ATP and engage in critical hydrogen bonding interactions within the kinase hinge region.[4][5]

This guide focuses on a specific, yet under-characterized, member of this family: 5-Bromo-2-(m-tolyloxy)pyrimidine . While direct, extensive research on this particular molecule is nascent, its structural components—a pyrimidine core, a 2-aryloxy linkage, and a 5-bromo substituent—provide a strong foundation for a well-reasoned hypothesis regarding its mechanism of action. We posit that this compound is a putative protein kinase inhibitor. This document will dissect the rationale behind this hypothesis, propose a detailed molecular mechanism, and provide a comprehensive, actionable framework for its experimental validation.

Physicochemical Properties and Structural Rationale

A thorough understanding of a compound's mechanism begins with its molecular architecture. The key structural features of this compound suggest a specific mode of interaction with a protein target.

| Property | Value/Description | Source |

| Molecular Formula | C₁₁H₉BrN₂O | [6] |

| Molecular Weight | 265.11 g/mol | [6] |

| Core Scaffold | Pyrimidine | A nitrogenous heterocycle, bioisosteric to the purine ring of ATP.[7] |

| Key Substituents | 2-(m-tolyloxy): A meta-substituted tolyl group linked via an ether bond. This bulky, lipophilic group is likely to occupy a hydrophobic pocket adjacent to the primary binding site. | |

| 5-Bromo: A halogen atom at position 5. This substituent can significantly enhance binding affinity through a specific, directional interaction known as halogen bonding.[8][9] |

The strategic placement of these functional groups allows for a multi-point interaction with a target protein, a hallmark of potent and selective inhibitors.

Hypothesized Mechanism of Action: Competitive Inhibition of Protein Kinases

Based on extensive precedent from structurally related compounds, the most probable mechanism of action for this compound is the competitive inhibition of a protein kinase at the ATP-binding site.[10][11] Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signal transduction. Dysregulation of kinase activity is a common driver of diseases like cancer, making them prime therapeutic targets.[12]

Our central hypothesis is that this compound functions as a Type I kinase inhibitor, binding to the active conformation of the enzyme and competing directly with ATP. The proposed binding mode involves a synergistic interplay of its three key structural components:

-

Pyrimidine Core: The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are predicted to act as hydrogen bond acceptors, forming critical interactions with the "hinge region" of the kinase. This region connects the N- and C-terminal lobes of the kinase domain and provides the anchoring point for the adenine ring of ATP. This interaction is the cornerstone of the inhibitory activity for a vast number of pyrimidine-based kinase inhibitors.[4]

-

2-(m-tolyloxy) Group: This lipophilic moiety is hypothesized to project into a hydrophobic pocket adjacent to the hinge region, often referred to as the "back pocket." The specific shape and size of this pocket vary among different kinases, and the fit of the m-tolyloxy group into this pocket is a key determinant of the compound's selectivity profile.

-

5-Bromo Substituent: The bromine atom is positioned to act as a halogen bond donor.[8] This occurs due to an anisotropic distribution of electron density on the halogen, creating a region of positive electrostatic potential (a "σ-hole") that can interact favorably with a Lewis base, such as the backbone carbonyl oxygen of an amino acid residue in the binding site.[8][13] This interaction can significantly increase binding affinity and contribute to inhibitor selectivity.[9]

Visualizing the Hypothesized Binding Mode

The following diagram, generated using DOT language, illustrates the proposed interactions of this compound within a generic kinase ATP-binding site.

Experimental Validation Workflow: A Step-by-Step Guide

To rigorously test our hypothesis, a multi-stage experimental approach is required. This workflow is designed to first identify potential kinase targets and then characterize the mechanism of inhibition in a detailed, self-validating manner.

Stage 1: Target Identification via Broad-Spectrum Kinase Screening

The initial step is to identify which of the >500 kinases in the human kinome are inhibited by the compound. This provides an unbiased view of its selectivity profile.

Protocol: Kinase Panel Screening (Example: KinomeScan™)

-

Compound Preparation: Solubilize this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

-

Assay Principle: The assay is based on a competition binding principle. The test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the immobilized ligand is quantified via qPCR of the DNA tag.

-

Execution: Submit the compound to a commercial screening service (e.g., DiscoverX/Eurofins) for profiling against a large panel of human kinases (e.g., >450 kinases) at a single, high concentration (e.g., 10 µM).

-

Data Analysis: Results are typically reported as "Percent of Control" (%Ctrl), where a lower number indicates stronger binding/inhibition. Hits are defined as kinases showing significant inhibition (e.g., >90% inhibition or %Ctrl < 10).

Stage 2: In Vitro Confirmation and Potency Determination

Once primary hits are identified, the next step is to confirm their inhibition and determine the potency (IC₅₀) using an orthogonal, enzymatic assay.

Protocol: In Vitro Kinase Activity Assay (Luminescent ADP-Glo™ Assay)

-

Principle: This assay quantifies the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, less ADP is generated. The ADP is converted to ATP, which is then used by luciferase to produce light.

-

Reagents:

-

Purified, recombinant "hit" kinase.

-

Specific peptide substrate for the kinase.

-

ATP at a concentration near the Kₘ for the specific kinase.

-

This compound serially diluted in DMSO.

-

ADP-Glo™ Reagent and Kinase Detection Reagent.

-

-

Procedure:

-

Prepare kinase reaction buffer containing the kinase and its substrate.

-

Add serially diluted compound (typically an 11-point, 3-fold dilution series starting from 100 µM) or DMSO vehicle control to the wells of a 384-well plate.

-

Add the kinase/substrate mix to the wells.

-

Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour.

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Read luminescence on a plate reader.

-

-

Data Analysis: Convert luminescence readings to percent inhibition relative to DMSO controls. Plot percent inhibition versus log[inhibitor] and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

| Parameter | Description | Expected Outcome for an Active Inhibitor |

| IC₅₀ (nM) | Concentration of inhibitor required to reduce enzyme activity by 50%. | A low nanomolar to micromolar value, confirming potent inhibition. |

| Dose-Response Curve | A sigmoidal curve demonstrating concentration-dependent inhibition. | A well-defined curve with a clear upper and lower plateau. |

Stage 3: Cellular Target Engagement and Pathway Analysis

Confirming that the compound inhibits the target kinase within a cellular context is a critical validation step. This is typically achieved by measuring the phosphorylation of a known downstream substrate of the target kinase.

Protocol: Western Blot Analysis of Substrate Phosphorylation

-

Cell Line Selection: Choose a cell line where the target kinase is known to be active and drives a specific signaling pathway.

-

Experimental Setup:

-

Plate cells and allow them to adhere overnight.

-

Starve the cells (e.g., in serum-free media) to reduce basal signaling.

-

Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an appropriate growth factor or ligand to activate the target kinase pathway (if necessary).

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

-

Western Blotting:

-

Determine total protein concentration using a BCA assay.

-

Separate equal amounts of protein lysate by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane and probe with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., p-AKT, p-ERK).

-

Probe a separate blot or strip and re-probe the same blot with an antibody for the total amount of the substrate protein as a loading control.

-

Use a secondary antibody conjugated to HRP and an ECL substrate to visualize the protein bands.

-

-

Data Analysis: Quantify band intensity using densitometry. A potent and specific inhibitor will show a dose-dependent decrease in the phosphorylated substrate signal, with no change in the total substrate signal.

Visualizing the Experimental and Signaling Logic

The following diagrams illustrate the overall experimental workflow and a representative signaling pathway that could be investigated.

Conclusion and Future Directions

While this compound has not been extensively characterized in the public domain, its structure provides a compelling, rational basis for its function as a protein kinase inhibitor. The pyrimidine core, 2-aryloxy group, and 5-bromo substituent are all well-established pharmacophoric elements that can synergize to create a potent and selective inhibitor. The experimental framework detailed in this guide provides a clear and robust path forward for any research team seeking to elucidate its precise mechanism of action. By systematically identifying its kinase targets, quantifying its potency, and confirming its activity in a cellular context, the full therapeutic potential of this promising scaffold can be unlocked. Future work should also include biophysical binding assays (e.g., Isothermal Titration Calorimetry or Surface Plasmon Resonance) to confirm direct target engagement and co-crystallography studies to definitively resolve the inhibitor's binding mode, thereby validating the structural hypotheses presented herein.

References

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Retrieved from [Link][14]

-

RSC Publishing. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link][7]

-

Traxler, P., et al. (1999). Use of a Pharmacophore Model for the Design of EGF-R Tyrosine Kinase Inhibitors: 4-(Phenylamino)pyrazolo[3,4-d]pyrimidines. Journal of Medicinal Chemistry, 42(6), 1018-1026. Retrieved from [Link][10]

-

MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5228. Retrieved from [Link][4]

-

PubMed. (2020). Rapid Access to Kinase Inhibitor Pharmacophores by Regioselective C-H Arylation of Thieno[2,3- d]pyrimidine. Organic Letters, 22(4), 1547-1551. Retrieved from [Link][11]

-

Vlasova, O., et al. (2025). BIOISOSTERIC REPLACEMENT IN THE SEARCH FOR ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND ACTIVITY OF NOVEL 6-(1H-BENZIMIDAZOL-2-YL)-1-ALKYL-3,5-DIMETHYLTHIENO[2,3-d]PYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES. ScienceRise: Pharmaceutical Science. Retrieved from [Link]

-

PubMed. (2013). Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. European Journal of Medicinal Chemistry, 70, 447-455. Retrieved from [Link][6]

-

PubMed. (2012). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. Retrieved from [Link][5]

-

Auffinger, P., et al. (2004). Halogen bonds in biological molecules. PNAS, 101(48), 16789-16794. Retrieved from [Link]

-

Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363-1388. Retrieved from [Link][8]

-

ResearchGate. (2008). (PDF) Halogen interactions in biomolecular crystal structures. IUCrJ, 1(Pt 1), 3-13. Retrieved from [Link][9]

-

Panek, J., et al. (2019). The Significance of Halogen Bonding in Ligand–Receptor Interactions. International Journal of Molecular Sciences, 21(1), 109. Retrieved from [Link][13]

-

Panas, D., et al. (2025). Halogen bonds between ligands and proteins: Can we use them in validation?. Proteins: Structure, Function, and Bioinformatics. Retrieved from [Link][15]

-

Dudas, M., et al. (2018). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 41(10), 1963-1971. Retrieved from [Link][16]

-

Mini-Reviews in Medicinal Chemistry. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. 22(14), 1883-1904. Retrieved from [Link][2]

-

Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Journal of Pharmaceutical Research International. Retrieved from [Link][3]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. mdpi.com [mdpi.com]

- 5. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Rapid Access to Kinase Inhibitor Pharmacophores by Regioselective C-H Arylation of Thieno[2,3- d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. The Significance of Halogen Bonding in Ligand–Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mch.estranky.sk [mch.estranky.sk]

- 15. Halogen bonds between ligands and proteins: Can we use them in validation? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-2-(m-tolyloxy)pyrimidine: Synthesis, Characterization, and Potential in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Bromo-2-(m-tolyloxy)pyrimidine, a heterocyclic compound of interest in medicinal chemistry. While specific experimental data for this molecule is not extensively documented in publicly available literature, this document synthesizes established principles of pyrimidine chemistry to present its core characteristics, a plausible synthetic route, and expected analytical profile. The information herein is intended to serve as a foundational resource for researchers exploring the potential of this and related compounds in drug discovery and development.

Core Molecular Attributes

This compound is a derivative of pyrimidine, a fundamental heterocyclic scaffold in numerous biologically active molecules.[1][2] The structure features a pyrimidine ring substituted with a bromine atom at the 5-position and a meta-tolyloxy group at the 2-position. The molecular weight and other key identifiers are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 265.11 g/mol | [3] |

| Molecular Formula | C₁₁H₉BrN₂O | [3] |

| CAS Number | 73221-74-6 | [3] |

| Canonical SMILES | Cc1cccc(c1)Oc2nccc(c2)Br | |

| InChI Key | YJJNAGZHAWGUEO-UHFFFAOYSA-N | [4] |

Synthesis of this compound

The synthesis of 2-aryloxypyrimidines is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group, most commonly a halogen, from the pyrimidine ring by an aryloxide. For the synthesis of this compound, a plausible and efficient route involves the reaction of a 2-halo-5-bromopyrimidine with m-cresol.

Proposed Synthetic Pathway

The reaction proceeds by the formation of a sodium or potassium salt of m-cresol (m-cresolate), which then acts as a nucleophile, attacking the electron-deficient carbon at the 2-position of the pyrimidine ring.

Sources

- 1. Treatment for Childhood Apraxia of Speech: Past, Present, and Future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scbt.com [scbt.com]

- 4. Application of childhood apraxia of speech clinical markers to French-speaking children: A preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-2-(m-tolyloxy)pyrimidine for Advanced Research

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, properties, and potential applications of 5-Bromo-2-(m-tolyloxy)pyrimidine. This document moves beyond a simple data sheet to provide in-depth scientific context, causality behind experimental procedures, and a forward-looking perspective on its utility in modern drug discovery.

Introduction: The Strategic Value of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in essential biomolecules like DNA and RNA and its role in a vast number of approved drugs.[1][2][3] This inherent biocompatibility, combined with the pyrimidine ring's unique electronic properties and synthetic versatility, makes it a highly attractive starting point for the development of novel therapeutics.[1][4] The nitrogen atoms at positions 1 and 3 are key to its biological activity, acting as hydrogen bond acceptors and donors, which allows for precise interactions with biological targets such as kinases, a class of enzymes often dysregulated in cancer.[1][5]

This compound is a strategically designed derivative that leverages these core attributes. The bromine atom at the 5-position serves as a versatile synthetic handle for introducing further molecular complexity, often via palladium-catalyzed cross-coupling reactions.[6] The 2-(m-tolyloxy) group provides a bulky, lipophilic moiety that can influence the compound's pharmacokinetic profile and binding affinity for target proteins. This combination of features makes this compound a valuable building block for creating libraries of novel compounds for biological screening.[7][8]

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 73221-74-6 | N/A |

| Molecular Formula | C₁₁H₉BrN₂O | N/A |

| Molecular Weight | 265.11 g/mol | N/A |

| Appearance | Predicted to be an off-white to pale yellow solid | General knowledge |

| Solubility | Predicted to be soluble in polar organic solvents such as DMSO, DMF, and chlorinated solvents. | General knowledge |

| Melting Point | Not experimentally determined in the available literature. | N/A |

| Boiling Point | Not experimentally determined in the available literature. | N/A |

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific molecule are not widely published, a detailed prediction based on the analysis of similar structures provides a reliable guide for characterization.[9][10][11]

The proton NMR spectrum is expected to show distinct signals for the pyrimidine and tolyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.6 | s | 2H | H-4, H-6 (pyrimidine) | The protons on the electron-deficient pyrimidine ring are expected to be deshielded and appear far downfield. |

| ~7.3 | t | 1H | H-5' (tolyl) | Aromatic proton on the tolyl ring. |

| ~7.1 | d | 1H | H-6' (tolyl) | Aromatic proton on the tolyl ring. |

| ~7.0 | s | 1H | H-2' (tolyl) | Aromatic proton on the tolyl ring. |

| ~6.9 | d | 1H | H-4' (tolyl) | Aromatic proton on the tolyl ring. |

| ~2.4 | s | 3H | -CH₃ (tolyl) | The methyl protons on the tolyl ring will appear as a singlet in the aliphatic region. |

The carbon NMR will provide a map of the carbon skeleton.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C-2 (pyrimidine) | Carbon attached to two electronegative atoms (N and O). |

| ~160 | C-4, C-6 (pyrimidine) | Aromatic carbons in the pyrimidine ring. |

| ~155 | C-1' (tolyl) | Aromatic carbon attached to the ether oxygen. |

| ~140 | C-3' (tolyl) | Aromatic carbon attached to the methyl group. |

| ~130 | C-5' (tolyl) | Aromatic carbon on the tolyl ring. |

| ~125 | C-6' (tolyl) | Aromatic carbon on the tolyl ring. |

| ~120 | C-4' (tolyl) | Aromatic carbon on the tolyl ring. |

| ~118 | C-2' (tolyl) | Aromatic carbon on the tolyl ring. |

| ~110 | C-5 (pyrimidine) | Carbon bearing the bromine atom. |

| ~21 | -CH₃ (tolyl) | Methyl carbon. |

The infrared spectrum will show characteristic vibrations for the functional groups present.[12][13][14]

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2950-2850 | C-H stretch | -CH₃ |

| 1600-1550 | C=N, C=C stretch | Pyrimidine ring |

| 1500-1400 | C=C stretch | Aromatic rings |

| 1250-1200 | C-O-C stretch | Aryl ether |

| ~1050 | C-Br stretch | Aryl bromide |

The mass spectrum will show the molecular ion and characteristic fragmentation patterns.[15][16][17]

| m/z | Interpretation |

| 264/266 | [M]⁺ molecular ion peak, showing the characteristic isotopic pattern for a single bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio). |

| 185 | [M - Br]⁺, loss of the bromine radical. |

| 157 | [M - Br - CO]⁺, subsequent loss of carbon monoxide. |

| 91 | [C₇H₇]⁺, tropylium ion from the tolyl group. |

Part 2: Synthesis and Reactivity

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach is efficient and allows for the modular construction of various 2-aryloxypyrimidine derivatives.[18][19]

Synthetic Workflow Diagram

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 8. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 12. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 13. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 14. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. sphinxsai.com [sphinxsai.com]

- 16. article.sapub.org [article.sapub.org]

- 17. savemyexams.com [savemyexams.com]

- 18. A facile synthesis of 2-aryloxypyrimidine derivatives via a tandem reductive amination/intermolecular S(N)Ar sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A facile synthesis of 2-aryloxypyrimidine derivatives via a tandem reductive amination/intermolecular SNAr sequence - PMC [pmc.ncbi.nlm.nih.gov]

Preamble: A Note on Synthesizing Safety Data for a Novel Reagent

An In-Depth Technical Guide to the Safe Handling of 5-Bromo-2-(m-tolyloxy)pyrimidine

As researchers and drug development professionals, we frequently encounter novel or rare chemical entities for which a comprehensive, officially sanctioned Safety Data Sheet (SDS) has not yet been published. This compound (CAS No. 73221-74-6) is such a compound. While it is available for research purposes, detailed toxicological and safety data are sparse[1][2].

This guide has been constructed by a Senior Application Scientist to provide a robust, actionable safety framework. The core of this document is a synthesized safety profile derived from a first-principles analysis of the molecule's structure and a comparative review of safety data for structurally analogous compounds. We will deconstruct the molecule into its constituent functional groups—the brominated pyrimidine core and the m-tolyloxy ether moiety—and extrapolate potential hazards based on well-documented data for similar chemical classes[3][4][5][6]. This methodology provides a trustworthy, experience-based guide for handling this reagent with the high degree of caution it warrants.

Section 1: Chemical Identity and Physicochemical Properties

This section summarizes the core identifiers and known physical properties of the compound.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 73221-74-6 | [1][2] |

| Molecular Formula | C₁₁H₉BrN₂O | [1][2] |

| Molecular Weight | 265.11 g/mol | [1][2] |

| Appearance | Solid (Predicted, based on similar pyrimidines) | [7][8] |

| Purity | Typically ≥97% | [2] |

| Intended Use | For Research and Development Use Only | [1] |

Section 2: Synthesized Hazard Identification and GHS Classification

Based on analysis of related brominated pyrimidines, a GHS classification for this compound is predicted below. The primary hazards stem from the pyrimidine ring, which can cause irritation, and the bromine atom, which imparts potential toxicity and hazards upon combustion. Many similar compounds are categorized as irritants and may be harmful if ingested or inhaled[3][4][7].

Predicted GHS Classification:

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[4][9]

-

Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.[3][6][7]

-

Serious Eye Damage/Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[3][6][7]

-

Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System , H335: May cause respiratory irritation.[3][6]

GHS Label Elements:

Caption: Predicted GHS Pictogram for Irritation and Acute Toxicity.

Signal Word: WARNING

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (Consolidated):

-

Prevention (P261, P264, P270, P271, P280): Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.[7]

-

Response (P301+P312, P302+P352, P304+P340, P305+P351+P338): IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. IF ON SKIN: Wash with plenty of water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

Storage (P403+P233, P405): Store in a well-ventilated place. Keep container tightly closed. Store locked up.[7]

-

Disposal (P501): Dispose of contents/container to an approved waste disposal plant.[7]

Section 3: Emergency Procedures and First-Aid Measures

The causality behind these first-aid measures is to immediately mitigate exposure and remove the substance from the affected area to prevent further irritation or absorption. The response protocols are standard for chemical irritants.

-

General Advice: If symptoms persist, seek immediate medical attention and show the attending physician this safety guide.[10]

-

If Inhaled: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention if symptoms occur.[7][10] The primary risk is respiratory tract irritation.

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[7][10]

-

In Case of Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][11]

-

If Swallowed: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5][10]

Section 4: Safe Handling and Storage Protocols

A self-validating protocol for handling this compound involves treating it as a potent irritant and toxicant, thereby ensuring a margin of safety even in the absence of complete data.

Personal Protective Equipment (PPE)

The selection of PPE is based on preventing all routes of exposure—inhalation, dermal, and ocular.

-

Eye/Face Protection: Wear chemical safety goggles and a face shield that conform to NIOSH (US) or EN 166 (EU) standards.[5]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Dispose of contaminated gloves after use.[5]

-

Respiratory Protection: For operations that may generate dust, use a NIOSH-approved N100 (US) or P3 (EN 143) particle respirator.[5]

-

Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday. Ensure eyewash stations and safety showers are close to the workstation.[5][10]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid the formation and inhalation of dust. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[10][11]

-

Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place. Incompatible materials include strong oxidizing agents, acids, and bases.[11]

Caption: Standard workflow for handling chemical reagents of unknown toxicity.

Section 5: Fire-Fighting and Accidental Release Measures

Fire-Fighting

The primary concern during a fire is the generation of toxic and corrosive decomposition products.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Specific Hazards: Combustion will produce hazardous gases, including Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), and Hydrogen bromide (HBr) gas.[5][11]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.[5][11]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment as outlined in Section 4.1. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.[5]

-

Environmental Precautions: Prevent the product from entering drains or waterways.[5]

-

Containment and Cleanup: Sweep up the spilled solid, avoiding dust generation, and shovel it into a suitable, closed container for disposal.[10]

Section 6: Stability, Reactivity, and Toxicological Insights

-

Reactivity: No hazardous reactions are reported under normal processing for similar compounds.[10]

-

Chemical Stability: The compound is expected to be stable under recommended storage conditions.[5]

-

Conditions to Avoid: Avoid dust formation, excess heat, and moisture.[5][10]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[11]

-

Hazardous Decomposition Products: Under fire conditions, will decompose to form CO, CO₂, NOx, and HBr gas.[5][11]

Toxicological Profile (Inferred): The toxicological properties of this compound have not been fully investigated.[10] However, based on data from analogous structures, it is prudent to assume it is harmful if swallowed and causes irritation to the skin, eyes, and respiratory system. No data is available regarding carcinogenicity, mutagenicity, or reproductive toxicity for this compound or its close analogs.[5][10] It is not listed as a carcinogen by IARC, NTP, or OSHA.[5]

References

-

Fisher Scientific. (2023). Safety Data Sheet for 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid.

-

PubChem. (n.d.). 5-Bromo-2-chloropyrimidine. National Institutes of Health.

-

Fisher Scientific. (2025). Safety Data Sheet for 5-Bromo-2-chloropyrimidine.

-

PubChem. (n.d.). Pyrimidine, 5-bromo-2-methoxy-. National Institutes of Health.

-

ChemicalBook. (2025). 5-BROMO-2-(METHYLTHIO)PYRIMIDINE - Safety Data Sheet.

-

Fisher Scientific. (2025). Safety Data Sheet for 5-Bromopyrimidine.

-

Santa Cruz Biotechnology, Inc. (n.d.). This compound.

-

CymitQuimica. (n.d.). This compound.

-

Echemi. (2019). 5-Bromo-2-(methylsulfonyl)pyrimidine SDS.

-

Sigma-Aldrich. (2024). Safety Data Sheet for 5-Bromo-2-fluorobenzonitrile.

-

Fisher Scientific. (2024). Safety Data Sheet for 5-Bromo-2-fluoropyrimidine.

-

CymitQuimica. (n.d.). CAS 38275-48-8: 5-Bromo-2-(methylsulfonyl)pyrimidine.

-

Sigma-Aldrich. (2025). Safety Data Sheet.

-

Sigma-Aldrich. (n.d.). 5-Bromo-2-(methylthio)pyrimidine 97%.

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 5-Bromo-2-chloropyrimidine | C4H2BrClN2 | CID 606665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyrimidine, 5-bromo-2-methoxy- | C5H5BrN2O | CID 139657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. 5-Bromo-2-(methylthio)pyrimidine 97 14001-67-3 [sigmaaldrich.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

Determining the Aqueous and Organic Solubility of 5-Bromo-2-(m-tolyloxy)pyrimidine: An In-Depth Technical Guide

Abstract

5-Bromo-2-(m-tolyloxy)pyrimidine is a heterocyclic compound of interest in medicinal chemistry and materials science. A fundamental physicochemical property governing its utility in these fields is its solubility. Poor solubility can impede bioavailability in drug candidates and limit formulation options. This technical guide presents a comprehensive, field-proven protocol for the experimental determination of the thermodynamic solubility of this compound. As no quantitative solubility data for this specific compound is readily available in public literature, this document serves as a foundational methodology for researchers. The guide details the industry-standard shake-flask method for achieving equilibrium, coupled with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for accurate quantification. We will explore the causality behind key experimental choices, from solvent selection to equilibrium validation, ensuring a self-validating and robust protocol.

Introduction: The Critical Role of Solubility in Pyrimidine Derivative Development

Pyrimidine and its derivatives are foundational scaffolds in drug discovery, exhibiting a wide spectrum of biological activities. However, their often-hydrophobic nature can lead to poor aqueous solubility, a significant hurdle in drug development that can lead to unreliable results in biological assays and limited bioavailability.[1] For a compound like this compound (Molecular Formula: C₁₁H₉BrN₂O, Molecular Weight: 265.11 g/mol ), understanding its dissolution characteristics in both aqueous and organic media is paramount for its progression in research and development pipelines.

This guide provides a detailed framework for determining the thermodynamic, or equilibrium, solubility of this compound. Thermodynamic solubility is the true saturation point of a compound in a solvent at equilibrium and is a critical parameter for lead optimization and formulation development.[1][2] The methodologies described herein are adapted from established industry practices and authoritative guidelines to ensure data integrity and reproducibility.[3]

Foundational Principles: The Shake-Flask Method for Equilibrium Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method. This technique is based on establishing a true equilibrium between the undissolved solid compound and the solvent. An excess of the solid is agitated in the solvent for a prolonged period until the concentration of the dissolved solute in the supernatant no longer changes.[4] This ensures that the solvent is fully saturated.

The choice of agitation time is critical; for compounds with low solubility, reaching equilibrium can be a slow process. Therefore, it is recommended to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that a plateau in concentration has been reached.[1][5] Temperature control is equally crucial, as solubility is a temperature-dependent property.[6] All experiments should be conducted at a constant, recorded temperature, typically 25°C (room temperature) or 37°C for physiological relevance.[7][8]

Experimental Workflow: A Visual Guide

The following diagram outlines the comprehensive workflow for determining the solubility of this compound.

Sources

- 1. pharmaguru.co [pharmaguru.co]

- 2. In-vitro Thermodynamic Solubility [protocols.io]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 6. Guidelines for Reporting Solubility Data [trc.nist.gov]

- 7. who.int [who.int]

- 8. scielo.br [scielo.br]

An In-depth Technical Guide to the Spectral Analysis of 5-Bromo-2-(m-tolyloxy)pyrimidine

This technical guide provides a comprehensive analysis of the spectral data for the novel heterocyclic compound, 5-Bromo-2-(m-tolyloxy)pyrimidine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide elucidates the structural features of the molecule through in-depth spectral interpretation, supported by established scientific principles and comparative data from related compounds.

Introduction

This compound (CAS No. 73221-74-6) is a substituted pyrimidine derivative with a molecular formula of C₁₁H₉BrN₂O and a molecular weight of 265.11 g/mol [1]. The strategic incorporation of a bromine atom and a meta-tolyloxy group onto the pyrimidine scaffold suggests its potential as a versatile intermediate in medicinal chemistry. Understanding the precise molecular architecture is paramount for its application in the synthesis of targeted therapeutics. This guide provides a foundational spectral characterization to facilitate its use in research and development.

Synthesis and Structure

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A common synthetic route involves the reaction of 5-bromo-2-chloropyrimidine with m-cresol in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). This method is analogous to the synthesis of other 2-alkoxy and 2-aryloxypyrimidines.

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a chromatographic system (GC-MS or LC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Scan a wide mass range to detect the molecular ion and its fragments.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and propose fragmentation patterns consistent with the structure.

Conclusion

The predicted NMR, IR, and MS spectral data provide a comprehensive and self-validating characterization of this compound. The combination of these techniques allows for the unambiguous confirmation of its molecular structure. This guide serves as a valuable resource for scientists working with this compound, enabling its confident use in further synthetic applications and drug discovery programs.

References

- Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

Sources

The Pivotal Intermediate: A Technical Guide to the Discovery and History of 5-Bromo-2-(m-tolyloxy)pyrimidine

Abstract

This technical guide delves into the discovery and history of 5-Bromo-2-(m-tolyloxy)pyrimidine, a key heterocyclic intermediate that has played a crucial role in the development of modern therapeutics. While not a therapeutic agent itself, its emergence is intrinsically linked to the discovery of Macitentan, a potent dual endothelin receptor antagonist. This document will trace the origins of this compound through the lens of medicinal chemistry, detailing its synthesis, chemical properties, and its significant contribution to the field of drug discovery. This guide is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of the chemistry and strategic importance of pivotal intermediates in pharmaceutical research.

Introduction: The Unsung Importance of Chemical Intermediates

In the landscape of drug discovery and development, the final active pharmaceutical ingredient (API) often takes center stage. However, the journey to a successful therapeutic is paved with a series of crucial, often unsung, chemical intermediates. These molecules are the foundational building blocks, the pivotal stepping stones upon which complex and biologically active compounds are assembled. This compound (CAS Number: 73221-74-6) is a prime example of such an intermediate, whose history is interwoven with the development of a significant cardiovascular drug.[1]

The pyrimidine scaffold itself is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic biologically active compounds, including nucleobases and a wide array of pharmaceuticals.[2][3][4] The systematic study of pyrimidines dates back to 1884 with the work of Pinner, and the parent compound was first synthesized in 1900.[2] The versatility of the pyrimidine ring allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of molecules to optimize their interaction with biological targets.

This guide will provide a comprehensive overview of this compound, from the fundamental chemistry of its parent scaffold to its specific role in the synthesis of a life-saving medication.

The Genesis of a Key Intermediate: The Macitentan Story

The discovery of this compound is not a standalone event but rather a consequence of a dedicated medicinal chemistry program at Actelion Pharmaceuticals. This program aimed to identify novel, potent, and orally active dual endothelin receptor antagonists for the treatment of pulmonary arterial hypertension. This research ultimately led to the discovery of Macitentan (ACT-064992).[5][6]

The development of Macitentan involved the synthesis and evaluation of a vast library of pyrimidine-based compounds. The structure-activity relationship (SAR) studies conducted by the team at Actelion, led by Martin H. Bolli and Christoph Boss, systematically explored modifications to a lead compound, bosentan.[5][6] It was within this intensive research and optimization process that this compound emerged as a crucial building block. While the exact date of its first synthesis is not explicitly documented in publicly available literature, its existence is a direct result of the need for specific structural motifs to enhance the pharmacological profile of the developing drug candidates.

The core structure of Macitentan features a substituted pyrimidine ring linked to a brominated phenyl group and another pyrimidine moiety through an ethylene glycol linker. This compound provided a key fragment for the construction of the final drug molecule, contributing to its overall efficacy and pharmacokinetic properties.

Synthesis and Chemical Properties

The synthesis of this compound is a representative example of nucleophilic aromatic substitution on a pyrimidine ring, a common strategy in heterocyclic chemistry.

General Synthetic Approach

The formation of the ether linkage at the 2-position of the pyrimidine ring is typically achieved by reacting a leaving group at that position with a corresponding alcohol or phenol in the presence of a base. In the case of this compound, the synthesis would logically proceed via the reaction of a 2-substituted-5-bromopyrimidine with m-cresol.

A plausible and commonly employed synthetic route is outlined below:

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Exemplary)

The following protocol is a representative, literature-informed procedure for the synthesis of aryloxypyrimidines and is analogous to the methods used in the preparation of intermediates for Macitentan.

Step 1: Reaction Setup

-

To a solution of m-cresol in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

-

Stir the mixture at room temperature to form the corresponding phenoxide salt.

Step 2: Nucleophilic Substitution

-

To the solution of the m-cresolate, add 5-bromo-2-chloropyrimidine.

-

Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Step 3: Work-up and Purification

-

Upon completion of the reaction, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 73221-74-6[1] |

| Molecular Formula | C₁₁H₉BrN₂O |

| Molecular Weight | 265.11 g/mol |

| Appearance | Off-white to pale yellow solid (typical) |

| Solubility | Soluble in most organic solvents |

| Purity | Typically >97% for research and development purposes |

Role in Drug Discovery and Development: The Macitentan Synthesis

The primary significance of this compound lies in its role as a key intermediate in the synthesis of Macitentan. The structure of Macitentan is N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide.[7] Although the "m-tolyl" group is not directly present in the final Macitentan molecule, the synthesis of various analogs during the lead optimization phase would have involved a range of substituted phenols, including m-cresol, to probe the structure-activity relationship.

The synthesis of Macitentan itself involves the coupling of two key pyrimidine-containing fragments. One of these fragments is derived from 5-bromo-2-chloropyrimidine, which is a precursor to intermediates like this compound. The general synthetic strategy for Macitentan highlights the modular nature of its construction, where different substituted pyrimidines can be introduced to optimize the drug's properties.

The following diagram illustrates the logical connection of this compound as a representative intermediate in the broader context of Macitentan's discovery.

Caption: The role of this compound in the context of Macitentan's discovery.

Conclusion